Letermovir exerts its antiviral activity by targeting the human cytomegalovirus (HCMV) terminase complex. [] The terminase complex is a crucial viral enzyme responsible for cleaving and packaging newly replicated viral DNA into progeny virions. [] Unlike traditional antivirals that target viral DNA polymerase, Letermovir inhibits viral replication by binding to the UL56 subunit of the terminase complex, thereby disrupting the assembly of infectious virions. [, , ] This unique mechanism of action distinguishes Letermovir from other anti-CMV agents and offers a new approach for managing CMV infection.
Source and Classification
Letermovir is classified as a novel antiviral agent with a specific mechanism targeting the cytomegalovirus. The chemical name for letermovir is (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid. Its molecular formula is C29H28F4N4O4, and it has a relative molecular mass of 572.55 g/mol . The compound is produced in a series of defined synthetic steps from well-characterized starting materials.
Methods and Technical Details
The synthesis of letermovir involves several key steps:
The commercial synthesis route reported by Merck involves eight steps with high yields. For example, the enantioselective aza-Michael cyclization achieved a yield of 96% for letermovir .
Structure and Data
The molecular structure of letermovir has been confirmed through various analytical techniques such as UV spectroscopy, infrared spectroscopy, nuclear magnetic resonance spectroscopy (both proton and carbon), mass spectrometry, and single crystal X-ray crystallography . The compound exhibits stereoisomerism due to the presence of one chiral center, with letermovir being identified as the S-form. Importantly, no polymorphic forms or solvates have been observed for letermovir .
Reactions and Technical Details
Letermovir participates in various chemical reactions throughout its synthesis. The most notable reaction is the enantioselective aza-Michael cyclization which is crucial for forming the chiral center. This reaction utilizes phase-transfer catalysts to enhance yield and selectivity . Other reactions involved in its synthesis include:
Process and Data
Letermovir functions primarily as an inhibitor of the cytomegalovirus DNA terminase complex. This complex is essential for cleaving newly synthesized viral DNA into unit-length genomes during replication. By inhibiting this enzyme, letermovir effectively prevents viral replication and spread within host cells . Clinical studies have demonstrated its efficacy in reducing cytomegalovirus infection rates in high-risk patient populations.
Physical and Chemical Properties
Letermovir is characterized as a white to off-white powder that is slightly hygroscopic. It has very low solubility in water but is highly soluble in organic solvents such as acetonitrile, acetone, dimethylacetamide, ethanol, and 2-propanol . Key physicochemical properties include:
Scientific Uses
Letermovir's primary application lies in its use as an antiviral agent against cytomegalovirus infections in immunocompromised patients. It has been shown to significantly reduce the incidence of cytomegalovirus disease when administered prophylactically following hematopoietic stem cell transplantation . Furthermore, ongoing research explores its potential uses against other viral infections due to its unique mechanism of action.
Letermovir represents a novel class of antiviral agents that specifically inhibits the human cytomegalovirus (CMV) terminase complex—a heterooligomeric enzyme essential for viral DNA processing and packaging. This complex comprises three core subunits: pUL56, pUL89, and pUL51, with pUL56 serving as the primary target for letermovir [1] [6]. The drug binds to a hydrophobic pocket within the pUL56 subunit, as revealed by in silico structural modeling using Phyre2 and SwissDock [8]. This binding pocket exhibits high structural homology to the small terminase subunit of herpes simplex virus type 1 (HSV-1 pUL28), with 100% confidence in homology modeling [8]. Key residues critical for letermovir binding include cysteine 325 (C325) and valine 236 (V236), where mutations induce pronounced conformational changes. For instance, the C325F mutation reduces the binding cavity volume by 129.38 ų, while C325W causes a 161.78 ų reduction, effectively "pushing out" letermovir from its binding site [8].
Table 1: Letermovir Resistance Mutations in Terminase Subunits
Subunit | Amino Acid Position | Mutation | Fold Resistance | Clinical Relevance |
---|---|---|---|---|
pUL56 | C325 | C325F | >290-fold | High (Primary target) |
pUL56 | C325 | C325Y | >290-fold | High |
pUL56 | V236 | V236M | Moderate | Moderate |
pUL89 | P91 | P91S | 2.1-fold | Low (Amplifies UL56 mutations) |
pUL51 | Multiple | Minor variants | Minimal | Emerging significance |
Resistance profiling demonstrates that mutations in pUL89 (e.g., P91S) confer only low-level resistance (2.1-fold increase in EC₅₀) but significantly amplify resistance when combined with pUL56 mutations (3.5-7.7-fold multiplier effect) [2]. Similarly, pUL51 mutations contribute minimally alone but enhance resistance in combinatorial settings. This multi-subunit involvement suggests letermovir's mechanism relies on conformational stability across the terminase complex rather than isolated subunit inhibition [2] [10].
The CMV terminase complex orchestrates two critical functions: site-specific cleavage of viral DNA concatemers and ATP-dependent translocation of unit-length genomes into preformed capsids [5] [6]. Letermovir disrupts both processes by interfering with the terminase's ability to recognize pac1 and pac2 motifs—conserved DNA sequences flanking each viral genome unit [5]. Unlike DNA polymerase inhibitors (e.g., ganciclovir), letermovir permits viral DNA synthesis and protein expression but blocks the formation of mature, infectious virions [6]. Mechanistic studies demonstrate that letermovir-treated cells accumulate full-length DNA concatemers and empty capsids, confirming failed genome packaging [6] [8]. This unique late-stage inhibition avoids cross-resistance with polymerase-targeting antivirals and exhibits potent activity against multidrug-resistant CMV strains (EC₅₀: 2.1 nM) [1] [6].
Letermovir exhibits exceptional binding affinity for the CMV terminase complex, with half-maximal effective concentration (EC₅₀) values consistently in the low nanomolar range across in vitro and clinical settings. Against the reference strain AD169, letermovir demonstrates an EC₅₀ of 2.1 nM [1], while clinical isolates show comparable susceptibility (mean EC₅₀: 2.44 nM; 95% CI: 1.66–3.60 nM) [9]. The drug's bioavailability influences potency; coadministration with cyclosporine increases plasma exposure by 2.4-fold due to inhibition of hepatic OATP1B1/3 transporters, though this does not directly enhance in vitro antiviral activity [1] [3].
Table 2: Anti-CMV Activity of Letermovir Across Experimental Models
System | Strain/Isolate | EC₅₀ (nM) | Assay Type | Reference |
---|---|---|---|---|
Fibroblast culture | AD169 | 2.1 | CPE reduction | [1] |
Retinal epithelial cells | BADrUL131-Y4 | 2.44 | IE1 antigen staining | [9] |
Clinical isolate | Post-HSCT patient | 5.0 | GFP-based fluorescence | [6] |
Multidrug-resistant | UL54-mutant (V715M) | 2.8 | Plaque reduction | [10] |
Binding kinetics analyses reveal that mutations at residue C325 of pUL56 (e.g., C325F/Y/W) alter Gibbs free energy distribution, destabilizing letermovir binding and increasing EC₅₀ by >290-fold [8] [10]. This contrasts sharply with wild-type virus, where letermovir forms stable interactions with polar (Q87, E202) and nonpolar (V84, L241, F342) residues within the pUL56 pocket [8].
Letermovir's inhibition of the terminase complex manifests in profound defects in virion maturation. Electron microscopy studies reveal two key abnormalities in drug-treated CMV particles: (1) "Dense bodies" – aberrant capsids packed with non-genomic material, and (2) "Empty capsids" – procapsids devoid of DNA genomes [6] [8]. These defective particles lack infectivity due to failed genome packaging. The specificity of this action is evidenced by unimpeded early and intermediate viral gene expression (e.g., IE1 protein synthesis occurs normally under letermovir treatment) [6].
Combination studies demonstrate additive effects when letermovir is paired with non-terminase inhibitors. For instance, coadministration with sirolimus (an mTOR inhibitor) yields additive inhibition (synergy volume: 0%; antagonism: -117% at 99% CI), suggesting complementary mechanisms targeting viral replication [9]. This pharmacodynamic profile supports letermovir's clinical utility in prophylaxis, where sustained suppression of virion maturation prevents CMV reactivation without suppressing DNA synthesis—a key differentiator from polymerase inhibitors [5] [6].
Table 3: Letermovir Synonyms and Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | Not provided in sources |
Chemical Formula | C₂₉H₂₈F₄N₄O₄ |
Synonyms | AIC246, AIC-246, AIC246, MK-8228, Prevymis® |
DrugBank ID | DB12070 |
CAS Registry Number | 917389-32-3 |
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